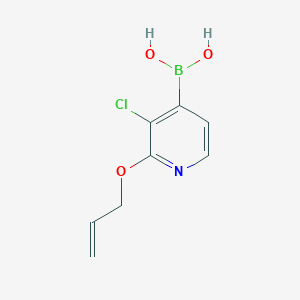
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with an allyloxy group and a chlorine atom. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Suzuki–Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of a carbon-boron bond. The reaction conditions generally include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dioxane or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a biochemical tool . In cross-coupling reactions, the palladium-catalyzed mechanism involves oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions but lacks the additional functional groups present in (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid.
4-Chloropyridine-3-boronic acid: Similar pyridine-based boronic acid but without the allyloxy group, which affects its reactivity and applications.
Allylboronic acid: Contains an allyl group but lacks the pyridine ring and chlorine substitution, leading to different chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations.
Propriétés
IUPAC Name |
(3-chloro-2-prop-2-enoxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-2-5-14-8-7(10)6(9(12)13)3-4-11-8/h2-4,12-13H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPGUURWDPSOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OCC=C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)
![N-(3,5-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2951832.png)
![2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2951833.png)
![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2951834.png)
![8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide](/img/structure/B2951835.png)

![1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2951838.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2951840.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2951841.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2951843.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2951848.png)
![1-benzyl-N-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951849.png)

